molecular formula C17H17N3O2 B3009807 ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate CAS No. 477762-39-3

ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B3009807
CAS No.: 477762-39-3
M. Wt: 295.342
InChI Key: RUTXGHDMAIHLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a quinolin-8-yl group at position 1, methyl substituents at positions 3 and 5, and an ethyl ester at position 2. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their tunable electronic and steric properties.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-quinolin-8-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)15-11(2)19-20(12(15)3)14-9-5-7-13-8-6-10-18-16(13)14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTXGHDMAIHLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring through the condensation of hydrazine with a β-diketone. Subsequent steps involve the introduction of the quinoline moiety and the ethyl ester group through nucleophilic substitution and esterification reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including the use of high-purity reagents, advanced catalysts, and efficient separation and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides or pyrazole derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced quinoline or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate, exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrazole derivatives could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The quinoline moiety is known for its ability to interact with DNA and RNA, enhancing the anticancer activity of these compounds .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrazole derivatives against human cancer cell lines. The results indicated that compounds with the quinoline structure showed enhanced cytotoxicity compared to their non-quinoline counterparts .

1.2 Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This compound could potentially serve as a lead for developing new anti-inflammatory drugs .

Data Table: Anticancer and Anti-inflammatory Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer15
Ethyl 3,5-dimethylpyrazoleAnti-inflammatory20
Quinoline-based pyrazolesAnticancer10

Agricultural Science

2.1 Pesticidal Activity

The compound has shown potential as an agricultural pesticide. Its structural features allow it to interact with biological targets in pests, leading to effective pest control without harming beneficial insects. Research has indicated that similar pyrazole derivatives exhibit insecticidal activity against various agricultural pests .

Case Study:
In a field trial reported in Pest Management Science, a formulation containing this compound was tested against aphids and whiteflies. The results showed over 80% mortality in treated populations compared to controls .

Materials Science

3.1 Synthesis of Functional Materials

This compound is being explored for its application in synthesizing functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with metals makes it suitable for creating materials with enhanced properties, including conductivity and thermal stability .

Data Table: Applications in Materials Science

Application TypeDescriptionPotential Benefits
Polymer SynthesisUsed as a monomer for functional polymersEnhanced mechanical properties
Nanocomposite FormationActs as a stabilizer for metal nanoparticlesImproved thermal and electrical conductivity

Mechanism of Action

The mechanism by which ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The quinoline and pyrazole moieties play a crucial role in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Pyrazole Positions) Key Features
Target Compound 1-Quinolin-8-yl, 3,5-dimethyl, 4-ethyl carboxylate Bulky aromatic substituent; potential π-π interactions
Quinolin-8-yl 5-(anthracen-9-yl)-3-(4-bromophenyl)-1H-pyrazole-1-carboxylate 1-Quinolin-8-yl, 3-(4-bromophenyl), 5-(anthracen-9-yl) Extended conjugation (λmax = 404 nm); bromine enhances molecular weight
Quinolin-8-yl 3-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-1H-pyrazole-1-carboxylate 1-Quinolin-8-yl, 3-(4-bromophenyl), 5-(dimethylaminophenyl) Electron-donating dimethylamino group (λmax = 418 nm); higher yield (68%)
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 1-(4-Fluorophenyl), 5-amino, 4-ethyl carboxylate Amino group enhances reactivity; lower molecular weight (249.24 g/mol)
Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate 1-Sulfonyl, 3,5-dimethyl, 4-ethyl carboxylate Sulfonyl group increases stability; electron-withdrawing nitro group

Physical and Spectral Properties

  • Melting Points: The anthracenyl derivative (84–86°C) has a lower melting point than the dimethylamino analog (149–151°C), likely due to reduced crystallinity from the bulky anthracene group .
  • Yields: Substitution with electron-donating groups (e.g., dimethylamino) improves yields (68%) compared to electron-withdrawing or bulky groups (37% for anthracenyl) .
  • Spectral Data: IR: All compounds show C=O stretches near 1660 cm⁻¹ and C-Br stretches at ~720 cm⁻¹ (for brominated derivatives) . NMR: Quinoline protons resonate at δ 8.62 (dd, J = 4 Hz), consistent across analogs .

Biological Activity

Ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2

The compound features a quinoline moiety attached to a pyrazole ring, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the effectiveness of various pyrazole derivatives against BRAF(V600E) mutations, which are prevalent in melanoma and other cancers. The compound demonstrated potent inhibition of cancer cell proliferation in vitro and reduced tumor growth in vivo models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. In vitro assays have shown that it can significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential as an anti-inflammatory agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported that certain pyrazole derivatives exhibit moderate to high activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole and quinoline rings can significantly influence biological activity. For instance:

Substituent Effect on Activity
Methyl groups at positions 3 and 5 on pyrazoleEnhance antitumor activity
Variations in quinoline substituentsAlter anti-inflammatory potency

This information is crucial for the rational design of new derivatives with improved efficacy and reduced side effects.

Case Studies

  • Case Study on Antitumor Activity :
    A series of experiments conducted on melanoma cell lines revealed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways .
  • Case Study on Anti-inflammatory Activity :
    In a model of acute inflammation, this compound significantly decreased edema formation in mice when administered prior to LPS exposure, demonstrating its potential as an anti-inflammatory therapeutic agent .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ConditionYield (%)Purity (%)Reference
Ethanol, reflux, 10 h7295
DMF, 80°C, 6 h8597

Basic: How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Quinoline protons: δ 8.6–9.0 ppm (aromatic H).
    • Pyrazole-CH₃: δ 2.3–2.6 ppm (singlet).
    • Ester COOCH₂CH₃: δ 4.3–4.5 ppm (quartet) and δ 1.3–1.4 ppm (triplet) .
  • IR : Stretching vibrations at 1700–1720 cm⁻¹ (ester C=O), 1600–1650 cm⁻¹ (C=N) .
  • MS : Molecular ion peak at m/z corresponding to C₁₉H₁₈N₃O₂ (MW: 320.36) .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) for geometry optimization and frontier molecular orbital (FMO) analysis .
  • Key parameters :
    • HOMO-LUMO gap: Correlates with chemical stability.
    • Electrophilicity index (ω): Predicts nucleophilic/electrophilic sites .
  • Case study : DFT calculations on similar pyrazoles show electron-withdrawing effects from the quinoline ring, enhancing electrophilic character at the pyrazole C4 position .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

  • Control variables : Standardize assay conditions (e.g., Candida albicans strain, incubation time) .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on quinoline vs. pyrazole) to identify pharmacophores .
  • Data validation : Cross-reference IC₅₀ values with orthogonal assays (e.g., fluorescence vs. colorimetric) .

Example : Discrepancies in antifungal activity may arise from differences in cell permeability, addressed via logP calculations .

Advanced: How can reaction mechanisms for pyrazole-quinoline hybrid formation be studied experimentally and computationally?

Answer:

  • Kinetic studies : Monitor intermediates via LC-MS at timed intervals .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazines to trace cyclization pathways .
  • Computational modeling : Transition state analysis (TSA) using Gaussian09 to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer) .

Q. Table 2: Mechanistic Insights

StepEnergy Barrier (kcal/mol)MethodReference
Hydrazine addition12.3B3LYP/6-31G
Cyclization18.7M06-2X/cc-pVDZ

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMF) .
  • Waste disposal : Collect organic waste separately; incinerate via certified facilities .

Advanced: How can crystallography (e.g., SHELX) resolve structural ambiguities?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Case study : SHELX analysis of similar quinoline derivatives confirmed planarity of the pyrazole-quinoline system, critical for π-π stacking in bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.